5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide
Overview
Description
5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide is a heterocyclic compound with the molecular formula C₉H₇BrO₂S and a molecular weight of 259.12 g/mol . This compound is characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and a sulfone group at the 1,1-dioxide position on the benzo[b]thiophene ring. It is a white to light yellow solid that is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide typically involves the bromination of 2-methylbenzo[b]thiophene followed by oxidation to introduce the sulfone group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 5-amino-2-methylbenzo[b]thiophene-1,1-dioxide .
Scientific Research Applications
5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in electrophilic reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but lacks the sulfone group.
5-Bromo-2,2’-bithiophene-5’-carboxaldehyde: Contains a bithiophene core with a bromine atom and a carboxaldehyde group.
Uniqueness
5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide is unique due to the presence of both a bromine atom and a sulfone group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-methyl-1-benzothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S/c1-6-4-7-5-8(10)2-3-9(7)13(6,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHUOPKKBBNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1(=O)=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63166-90-5 | |
Record name | 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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